
(E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has gained attention as a potential therapeutic agent for the treatment of various types of cancer. This molecule has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of cancer.
Mecanismo De Acción
(E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide works by inhibiting the activity of BTK, a key enzyme involved in the development and progression of cancer. BTK is a member of the Tec family of tyrosine kinases, which are involved in signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting BTK, this compound disrupts these signaling pathways and prevents cancer cells from growing and dividing.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include inhibition of BTK activity, induction of apoptosis, and modulation of the immune response. In addition, this compound has been shown to enhance the activity of other cancer therapies, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide is its specificity for BTK, which makes it a promising therapeutic agent for the treatment of cancer. However, like all drugs, this compound has limitations. For example, it may have off-target effects on other enzymes or signaling pathways, which could lead to unwanted side effects. In addition, this compound may not be effective in all types of cancer, and further research is needed to determine its optimal use.
Direcciones Futuras
There are several future directions for research on (E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide. One area of interest is the development of combination therapies that include this compound and other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from this compound therapy. Finally, further research is needed to determine the optimal dosing and scheduling of this compound for different types of cancer.
Métodos De Síntesis
The synthesis of (E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide involves several steps, including the reaction of 2-fluorobenzaldehyde with 2-methoxybenzylamine to form an imine intermediate, which is then reacted with cyanoacetic acid to form the desired product. The final step involves the conversion of the cyano group to an amide group using standard methods.
Aplicaciones Científicas De Investigación
(E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (cell death), and enhance the activity of other cancer therapies.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-22-16-9-5-4-8-15(16)20-17(21)13(11-19)10-12-6-2-3-7-14(12)18/h2-10H,1H3,(H,20,21)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLMBUIKNQXFLB-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

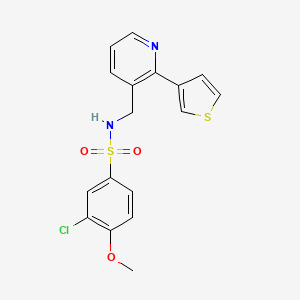
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2558999.png)
![(E)-3-(dimethylamino)-2-[5-[(Z)-N-methoxy-C-methylcarbonimidoyl]thiophen-2-yl]prop-2-enenitrile](/img/structure/B2559001.png)
![3-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1-(3,5-dimethylphenyl)pyrazin-2-one](/img/structure/B2559002.png)
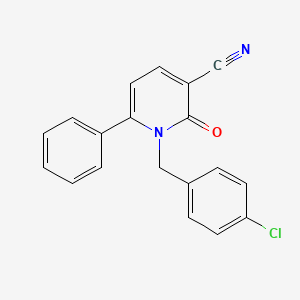
![4-chloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2559008.png)
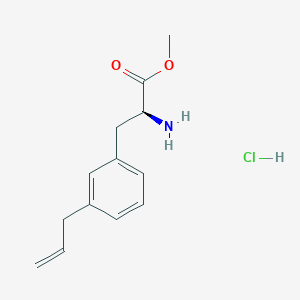
![2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide](/img/no-structure.png)
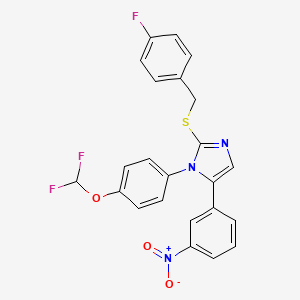

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2559013.png)
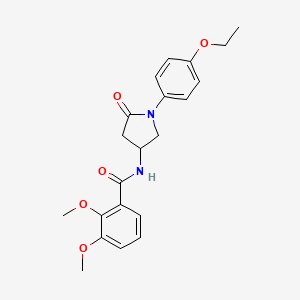
![1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one](/img/structure/B2559019.png)
![4-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2559020.png)